molecular formula C14H16F2O3 B8395253 8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

8-(3,4-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8395253
M. Wt: 270.27 g/mol
InChI Key: HKXPZKMDYLADLI-UHFFFAOYSA-N
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Patent
US05391570

Procedure details

This compound was prepared from 1,4-cyclohexanedione monoethylene ketal (15.6 g, 100 mmole) and 3,4-difluorophenyl magnesium bromide (100 mmole) in the usual manner. The crude product was crystallized from isopropyl ether to give the product (42%, mp: 118°-120° C.).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=[O:10])[CH2:6][CH2:5]2)[O:3][CH2:2]1.[F:12][C:13]1[CH:14]=[C:15]([Mg]Br)[CH:16]=[CH:17][C:18]=1[F:19]>>[F:12][C:13]1[CH:14]=[C:15]([C:7]2([OH:10])[CH2:6][CH2:5][C:4]3([O:3][CH2:2][CH2:1][O:11]3)[CH2:9][CH2:8]2)[CH:16]=[CH:17][C:18]=1[F:19]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
100 mmol
Type
reactant
Smiles
FC=1C=C(C=CC1F)[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was crystallized from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1F)C1(CCC2(OCCO2)CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.